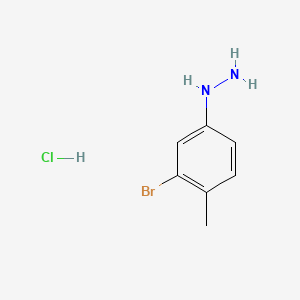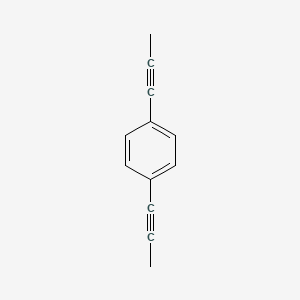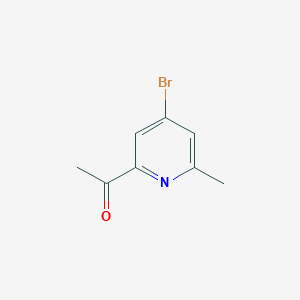
(3-Bromo-4-methylphenyl)hydrazine hydrochloride
Descripción general
Descripción
“(3-Bromo-4-methylphenyl)hydrazine hydrochloride” is a chemical compound that belongs to the class of hydrazines. It has a molecular weight of 237.53 and is typically a yellow to brown solid . The IUPAC name for this compound is "1-(4-bromo-3-methylphenyl)hydrazine hydrochloride" .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H" . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a yellow to brown solid . It has a molecular weight of 237.53 . The compound has a storage temperature of 2-8°C and a melting point of 189-190°C .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- Reactions with Nucleophilic Reagents : (3-Bromo-4-methylphenyl)hydrazine hydrochloride can participate in reactions with various nucleophiles. For instance, reactions of similar compounds with morpholine and diethylamine are accompanied by prototropic allylic rearrangement, leading to specific enones as mixtures of E and Z isomers (Potkin, Petkevich, & Kurman, 2007).
- Synthesis of Heterocyclic Compounds : It's used in the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and thiazoles, by reacting with different reagents like hydrazine, hydroxylamine, and thiourea (Youssef, 1984).
Pharmaceutical Applications
- Anticonvulsant Activity : Compounds synthesized from this compound, like 3-aminopyrroles, have been tested for anticonvulsant activity in various models, exhibiting considerable activity with a lack of neurotoxicity (Unverferth et al., 1998).
- Antidepressant Activity : Synthesized pyrazoline derivatives, utilizing phenyl hydrazine hydrochloride, have been evaluated for antidepressant activity, showing significant reduction in immobility times in animal models (Prasad et al., 2005).
Environmental and Biological Analysis
- Fluorescent Probing : this compound can be part of the synthesis of fluorescent probes, used for detecting substances like hydrazine in biological and environmental samples, due to its ability to undergo specific reactions that induce fluorescence (Zhu et al., 2019).
Molecular Modeling and Docking Studies
- Drug Design : Molecular docking studies of bromo hydrazine derivatives, including compounds related to this compound, have shown potential binding with various biological receptors, indicating their utility in drug design and pharmaceutical research (Lalvani et al., 2021).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
(3-bromo-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBMBBMMOHMQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Methyl-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate](/img/structure/B3176768.png)

![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-pentylphenyl)ethynyl]-4'-propyl-](/img/structure/B3176785.png)

